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Executive Summary
The escalating crisis of antimicrobial resistance (AMR), particularly in Gram-negative bacteria

(GNB), has necessitated a paradigm shift from discovering new bactericidal classes to rescuing

existing ones.[1] Spr741 (tfa)—the trifluoroacetate salt of the peptide SPR741 (formerly

NAB741)—represents a pivotal advancement in this "adjuvant" strategy.

Unlike its parent molecule Polymyxin B (PMB), Spr741 is engineered to lack intrinsic

bactericidal activity at clinically relevant doses.[1][2][3] Instead, it functions as a potentiator,

selectively permeabilizing the outer membrane (OM) of GNB.[1] This "molecular doorman"

mechanism allows large-scaffold antibiotics (e.g., rifamycins, macrolides), which are typically

excluded by the OM, to reach their intracellular targets.[1] This guide details the chemical

evolution, mechanism of action (MoA), and validated experimental protocols for Spr741.

Chemical Genesis: From Polymyxin B to Spr741[3]
[4][5][6][7]
The development of Spr741 was driven by the need to dissociate the membrane-

permeabilizing properties of polymyxins from their dose-limiting nephrotoxicity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12428786#bc-rfq
https://en.wikipedia.org/wiki/SPR741
https://www.benchchem.com/product/b12428786/docs?utm_src=pdf-body#technical-whitepaper-the-discovery-and-development-of-spr741-tfa
https://en.wikipedia.org/wiki/SPR741
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.01689/full
https://pubmed.ncbi.nlm.nih.gov/31262767/
https://en.wikipedia.org/wiki/SPR741
https://en.wikipedia.org/wiki/SPR741
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428786?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Optimization
Polymyxin B consists of a cyclic heptapeptide ring and a linear tripeptide side chain capped

with a fatty acid tail. This tail is crucial for the bactericidal insertion into the cytoplasmic

membrane (CM) but is also implicated in mammalian tubule toxicity.

Parent Molecule: Polymyxin B (Five positive charges, Fatty acid tail).[1][4][5]

Intermediate: Polymyxin B Nonapeptide (PMBN) – Formed by enzymatic cleavage of the

fatty acid tail. Reduced toxicity but insufficient potency/stability.

Spr741 Optimization:

Tail Removal: Complete excision of the N-terminal fatty acid tail to prevent CM

depolarization and reduce mammalian cytotoxicity.

Charge Reduction: The net positive charge was reduced from +5 (PMB) to +3. This

reduction lowers the affinity for renal megalin receptors, thereby mitigating nephrotoxicity,

while retaining sufficient affinity for bacterial Lipopolysaccharide (LPS).[1]

Salt Form (tfa): The trifluoroacetate (TFA) salt is utilized to enhance solubility and stability

during purification and lyophilization processes.

Chemical Structure Comparison[1][7][9]
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Feature Polymyxin B (PMB) Spr741 (tfa) Consequence

Fatty Acid Tail Present (Lipophilic) Absent

Loss of intrinsic

bactericidal activity;

reduced toxicity.[1][2]

[4][6]

Net Charge +5 +3

Reduced renal

accumulation;

maintained LPS

binding.

Target
Outer & Inner

Membrane
Outer Membrane Only

Pure permeabilization

without cell lysis.

Nephrotoxicity High (Dose-limiting) Low
Wider therapeutic

window.[1]

Mechanism of Action (MoA)
Spr741 operates via a non-lytic, permeabilization mechanism.[7][6] It interacts electrostatically

with the anionic phosphate groups of the Lipid A component of LPS.

The "Doorman" Hypothesis
Binding: Spr741 binds to LPS on the Gram-negative surface.

Displacement: It displaces divalent cations (

,

) that stabilize the LPS leaflet.[1]

Disordering: This displacement causes transient "cracks" or undulations in the OM.

Influx: Co-administered partner antibiotics (the "cargo") passively diffuse through these

perturbations.

No Lysis: Unlike PMB, Spr741 does not span the periplasm to disrupt the inner cytoplasmic

membrane, preserving cell viability if administered alone.
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MoA Visualization
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Figure 1: Mechanism of Action for Spr741 demonstrating selective OM permeabilization without

cytoplasmic membrane disruption.[1]

Preclinical & Clinical Validation[12]
In Vitro Synergy
Spr741 has demonstrated the ability to lower the Minimum Inhibitory Concentration (MIC) of

partner antibiotics by orders of magnitude.

Table 1: Representative MIC Reduction (Potentiation) Data Strain: Klebsiella pneumoniae

(MDR isolates)
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Partner
Antibiotic

Class
MIC Alone (

g/mL)

MIC + Spr741
(8

g/mL)

Fold
Reduction

Rifampin Rifamycin > 64 0.06 > 1000x

Clarithromycin Macrolide > 64 0.5 > 128x

Mupirocin Carboxylic Acid > 128 2 > 64x

Fusidic Acid Fusidane > 256 4 > 64x

Safety Profile (Phase 1)
Clinical trials (NCT03022175) confirmed the safety hypothesis.[1]

Renal Clearance: Spr741 is excreted unchanged in urine.

Tolerability: Single doses up to 800 mg and multiple doses (600 mg q8h) were well-tolerated.

[1]

Comparison: No evidence of the nephrotoxic biomarkers typically associated with

therapeutic doses of Polymyxin B or Colistin.

Experimental Protocols
To ensure reproducibility (E-E-A-T), the following protocols utilize Spr741 (tfa) in synergy

assays.

Protocol: Checkerboard Synergy Assay
Objective: Determine the Fractional Inhibitory Concentration Index (FICI) for Spr741 +

Candidate Antibiotic.

Materials:

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][7]

Spr741 (tfa) stock solution (dissolved in water or saline).[1]
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Partner antibiotic stock.[8][9]

96-well polypropylene microplates.[1]

Workflow:

Matrix Preparation:

Rows (A-H): Serial 2-fold dilution of Partner Antibiotic (e.g., Rifampin).

Columns (1-12): Serial 2-fold dilution of Spr741 (Range: 0 to 64

g/mL).

Inoculum: Prepare bacterial suspension to

CFU/mL.

Incubation: Add 100

L inoculum to wells. Incubate at 35°C

2°C for 16-20 hours.

Readout: Visual inspection or OD600 absorbance.

Calculation:

Interpretation: FICI ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

0.5 indicates Synergy.

Protocol: Time-Kill Kinetics
Objective: Verify bactericidal activity of the combination over time.

Setup: Four flasks containing CAMHB:

Control (Growth)[1]
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Spr741 alone (at fixed concentration, e.g., 8

g/mL)[1]

Partner Antibiotic alone (at sub-MIC)[1]

Combination (Spr741 + Partner)[1][3][10]

Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

Quantification: Serial dilution plating on agar to count Log10 CFU/mL.

Success Criteria: Synergy is defined as a

decrease in CFU/mL by the combination compared to the most active single agent after 24
hours.
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Figure 2: Developmental timeline of Spr741 from rational design to clinical validation and

licensing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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